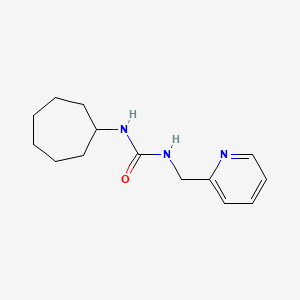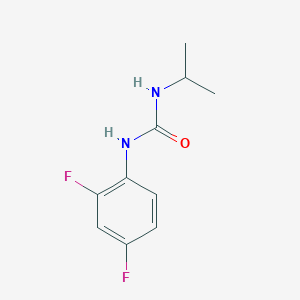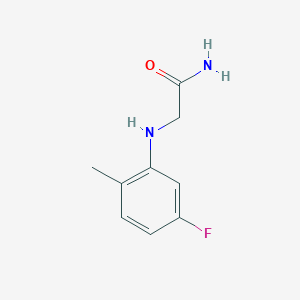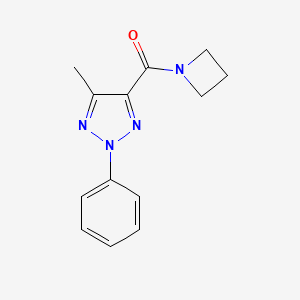
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins by binding to the bromodomain, preventing its interaction with acetylated histones. This interaction is critical for the recruitment of transcriptional machinery to gene promoters, leading to increased gene expression. By inhibiting this interaction, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea decreases the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to have a significant impact on gene expression in preclinical models. In cancer models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea decreases the expression of oncogenes, leading to inhibition of tumor growth. In inflammation models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea reduces the expression of pro-inflammatory genes, leading to decreased inflammation. In cardiovascular disease models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, making it an ideal tool for studying the role of these proteins in disease. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has also shown good pharmacokinetic properties in preclinical models, making it a promising therapeutic agent. However, the synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is complex and requires expertise in organic chemistry. Additionally, the use of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea in animal models may be limited by its toxicity profile.
Zukünftige Richtungen
There are several future directions for the research of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. One potential application is in combination therapy for cancer. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has shown promising results in preclinical models, and combining it with other cancer therapies may enhance its efficacy. Additionally, the use of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea in other diseases, such as neurological disorders, is an area of active research. Finally, the development of new BET inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Synthesemethoden
The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea involves a multi-step process starting with the reaction of cycloheptylamine with 2-bromoacetylpyridine to form the intermediate compound. This intermediate is then reacted with urea in the presence of a base to yield 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins are overexpressed, leading to increased transcription of oncogenes. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins, leading to decreased expression of oncogenes and inhibition of tumor growth. In inflammation, BET proteins play a critical role in the expression of pro-inflammatory genes. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and asthma. In cardiovascular diseases, BET proteins are involved in the regulation of vascular smooth muscle cells. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
Eigenschaften
IUPAC Name |
1-cycloheptyl-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-13-9-5-6-10-15-13)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRGPDNGSZMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)

![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)